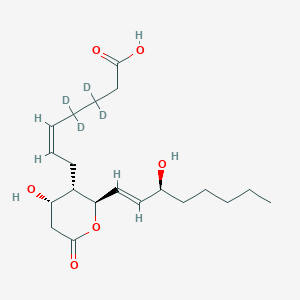
11-Dehydro-thromboxane B2 D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Dehydro-thromboxane B2 D4 is a deuterium-labeled derivative of 11-Dehydro-thromboxane B2. This compound is a stable isotope-labeled analog used primarily in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2. 11-Dehydro-thromboxane B2 itself is a metabolite of thromboxane A2, which is involved in platelet aggregation and vasoconstriction. The deuterium labeling in this compound allows for precise analytical measurements in various biological and chemical research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydro-thromboxane B2 D4 involves the incorporation of deuterium atoms into the parent compound, 11-Dehydro-thromboxane B2. The process typically includes the following steps:
Hydrogen-Deuterium Exchange: The introduction of deuterium atoms is achieved through hydrogen-deuterium exchange reactions. This can be done using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale hydrogen-deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and consistency of the product.
Packaging: The final product is packaged under inert conditions to prevent any degradation or contamination.
化学反应分析
Types of Reactions
11-Dehydro-thromboxane B2 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Higher oxidation state compounds with altered biological activity.
Reduced Forms: Compounds with reduced functional groups, potentially altering their reactivity.
Substituted Compounds: Derivatives with new functional groups replacing the deuterium atoms.
科学研究应用
11-Dehydro-thromboxane B2 D4 has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2.
Isotope Labeling Studies: Helps in studying reaction mechanisms and metabolic pathways.
Biology
Biomarker Studies: Utilized in the measurement of thromboxane production in biological samples.
Metabolic Research: Aids in understanding the metabolism of thromboxane A2 and its derivatives.
Medicine
Cardiovascular Research: Investigated as a potential biomarker for predicting cardiovascular events and monitoring antiplatelet therapies.
Cancer Research: Explored as a therapeutic target for certain types of cancer
Industry
Pharmaceutical Development: Used in the development and testing of new drugs targeting thromboxane pathways.
Quality Control: Employed in the quality control of pharmaceutical products containing thromboxane analogs.
作用机制
11-Dehydro-thromboxane B2 D4 exerts its effects by mimicking the biological activity of 11-Dehydro-thromboxane B2. The compound interacts with thromboxane receptors on platelets and endothelial cells, leading to:
Platelet Aggregation: Promotes the aggregation of platelets, contributing to clot formation.
Vasoconstriction: Induces vasoconstriction, affecting blood flow and pressure.
The molecular targets and pathways involved include:
Thromboxane Receptors: Binding to thromboxane receptors (TP receptors) on platelets and vascular smooth muscle cells.
Signal Transduction Pathways: Activation of G-protein coupled receptor pathways, leading to intracellular calcium release and subsequent cellular responses
相似化合物的比较
Similar Compounds
Thromboxane B2: The parent compound, involved in similar biological processes but without deuterium labeling.
2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for thromboxane production.
11-Dehydro-thromboxane B2: The non-deuterated form, commonly used in biomarker studies
Uniqueness
11-Dehydro-thromboxane B2 D4 is unique due to its deuterium labeling, which provides:
Enhanced Analytical Precision: The deuterium atoms allow for more accurate quantification in mass spectrometry.
Stable Isotope Tracing: Facilitates the tracing of metabolic pathways and reaction mechanisms with high specificity.
属性
分子式 |
C20H32O6 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1/i5D2,8D2 |
InChI 键 |
KJYIVXDPWBUJBQ-DDHOZZTNSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@H](CCCCC)O)O |
规范 SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


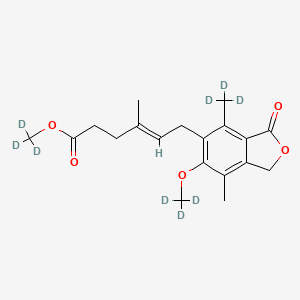
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
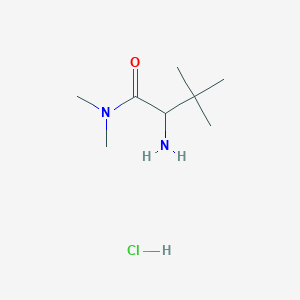
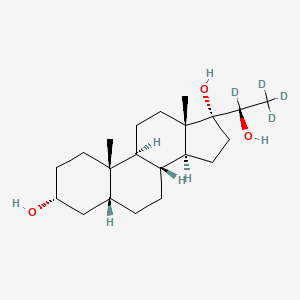
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)
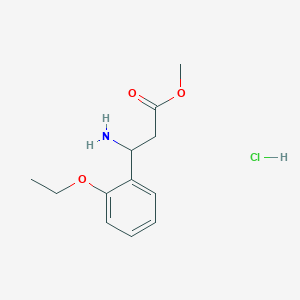

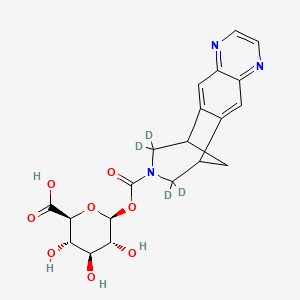

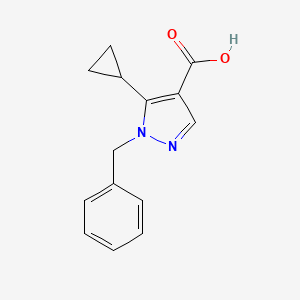
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
